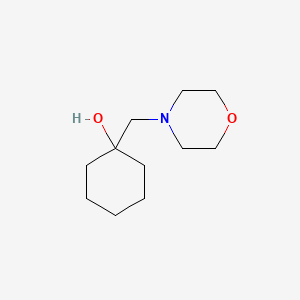

1-(Morpholinomethyl)cyclohexan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of “1-(Morpholinomethyl)cyclohexan-1-ol” (also known as “1-[(morpholin-4-yl)methyl]cyclohexan-1-ol”), focusing on six unique applications:

Pharmaceutical Development

1-(Morpholinomethyl)cyclohexan-1-ol has shown potential in pharmaceutical development, particularly as a scaffold for drug design. Its morpholine moiety is known for enhancing the pharmacokinetic properties of drugs, including solubility and bioavailability . This compound can be used to develop new therapeutic agents targeting various diseases, including neurological disorders and cancer.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes. Research has shown that morpholine-containing compounds can inhibit enzymes such as cholinesterases, which are involved in the progression of neurodegenerative diseases like Alzheimer’s . The structural features of 1-(Morpholinomethyl)cyclohexan-1-ol make it a valuable candidate for studying enzyme inhibition mechanisms.

Chemical Synthesis

1-(Morpholinomethyl)cyclohexan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis . This application is crucial for developing new materials and compounds in both academic and industrial research.

Catalysis

The compound has potential applications in catalysis, particularly as a ligand in metal-catalyzed reactions. Morpholine derivatives are known to enhance the efficiency and selectivity of catalytic processes . 1-(Morpholinomethyl)cyclohexan-1-ol can be used to develop new catalytic systems for organic transformations, which are essential in the production of fine chemicals and pharmaceuticals.

Material Science

In material science, 1-(Morpholinomethyl)cyclohexan-1-ol can be utilized to create novel polymers and materials with unique properties. Its incorporation into polymer backbones can improve the mechanical and thermal properties of the resulting materials . This application is significant for developing advanced materials for various industrial applications.

Biological Activity Studies

The biological activity of 1-(Morpholinomethyl)cyclohexan-1-ol has been explored in various studies. It has shown potential antimicrobial and anti-inflammatory properties . These properties make it a candidate for developing new antimicrobial agents and anti-inflammatory drugs, addressing the growing need for effective treatments against resistant strains and inflammatory conditions.

If you need more detailed information on any of these applications or additional fields, feel free to ask!

Wirkmechanismus

Target of Action

The primary targets of 1-(Morpholinomethyl)cyclohexan-1-ol are human legumain (AEP) and cholinesterases (AChE and BuChE) enzymes . These enzymes play crucial roles in various biological processes. Legumain, a cysteine protease, is involved in protein degradation and processing, while cholinesterases are responsible for the breakdown of acetylcholine, a key neurotransmitter in the nervous system .

Mode of Action

The compound interacts with its targets through binding at the active sites of these enzymes. The morpholine moiety of the compound is believed to contribute to its binding affinity, potentially through hydrogen bonding or other intermolecular interactions . The exact nature of these interactions and the resulting changes in enzyme activity are subjects of ongoing research.

Biochemical Pathways

For instance, inhibition of legumain could impact protein degradation pathways, while modulation of cholinesterase activity could affect neurotransmission .

Pharmacokinetics

The presence of the morpholine moiety is known to improve metabolic stability and enhance pharmacokinetic properties, particularly for central nervous system drugs .

Result of Action

The molecular and cellular effects of 1-(Morpholinomethyl)cyclohexan-1-ol’s action would depend on its interaction with its target enzymes. By modulating the activity of legumain and cholinesterases, it could potentially influence a range of cellular processes, from protein degradation to neurotransmission .

Eigenschaften

IUPAC Name |

1-(morpholin-4-ylmethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c13-11(4-2-1-3-5-11)10-12-6-8-14-9-7-12/h13H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTSZRWBWHWGBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CN2CCOCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3-(Benzo[d]thiazol-2-yl)pyrazin-2-yl)(4-ethylpiperazin-1-yl)methanone](/img/structure/B2812550.png)

![2-amino-1-butyl-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2812559.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2812561.png)

![(E)-2-(2,4-dichlorophenoxy)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2812569.png)

![(2S)-1-[(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B2812570.png)

![(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole](/img/structure/B2812571.png)

![1-isobutyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2812572.png)